Home > Products > Screening Compounds P113576 > Oseltamivir-d3 Phosphate
Oseltamivir-d3 Phosphate -

Oseltamivir-d3 Phosphate

Catalog Number: EVT-13981344
CAS Number:
Molecular Formula: C16H31N2O8P
Molecular Weight: 413.42 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oseltamivir-d3 phosphate is a deuterated form of oseltamivir phosphate, a well-known antiviral medication primarily used for the treatment and prevention of influenza. Oseltamivir phosphate acts as a pro-drug, which is metabolized into its active form, oseltamivir carboxylate, that selectively inhibits the neuraminidase enzyme of influenza viruses A and B. This inhibition prevents the release of new viral particles from infected cells, thereby curtailing the spread of the virus within the host.

Source

Oseltamivir was originally derived from shikimic acid, which can be extracted from the seeds of the Chinese star anise tree. The synthesis of oseltamivir-d3 phosphate involves deuteration processes that modify its molecular structure to enhance certain pharmacokinetic properties, such as stability and bioavailability.

Classification

Oseltamivir-d3 phosphate is classified under:

  • Drug Class: Neuraminidase inhibitors
  • Chemical Family: Gamma amino acids and derivatives
  • Molecular Formula: C16_{16}H31_{31}N2_2O8_8P (for oseltamivir phosphate)
Synthesis Analysis

Methods

The synthesis of oseltamivir-d3 phosphate typically follows a multi-step process starting from shikimic acid. The key steps include:

  1. Deuteration: The introduction of deuterium atoms into specific positions of the oseltamivir molecule to create oseltamivir-d3.
  2. Esterification: Converting the active compound into its phosphate form through esterification reactions.

Technical Details

The synthesis may involve:

  • Reagents: Deuterated solvents and reagents for selective labeling.
  • Catalysts: Specific catalysts that facilitate esterification without affecting the integrity of the deuterated structure.
  • Purification Techniques: High-performance liquid chromatography (HPLC) to separate and purify the desired product from by-products.
Molecular Structure Analysis

Structure

Oseltamivir-d3 phosphate retains a similar structure to that of oseltamivir phosphate with modifications at specific sites due to deuteration. Its structural formula can be represented as:

C16H31N2O8P\text{C}_{16}\text{H}_{31}\text{N}_{2}\text{O}_{8}\text{P}

Data

  • Molecular Weight: Approximately 348.4 g/mol
  • CAS Number: 204255-11-8
  • InChIKey: PGZUMBJQJWIWGJ-ONAKXNSWSA-N
Chemical Reactions Analysis

Reactions

Oseltamivir-d3 phosphate undergoes several chemical reactions during its metabolism and in synthetic pathways:

  1. Hydrolysis: Converts oseltamivir-d3 phosphate into its active metabolite, oseltamivir carboxylate.
  2. Neuraminidase Inhibition Reaction: The active form binds to the neuraminidase enzyme, preventing viral replication.

Technical Details

The binding affinity and kinetics are studied using various biochemical assays that measure the rate of inhibition against different strains of influenza viruses.

Mechanism of Action

Process

Oseltamivir-d3 phosphate functions by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This enzyme is crucial for viral replication as it cleaves sialic acid residues on host cell surfaces, allowing newly formed virions to exit and infect other cells.

  1. Competitive Inhibition: Oseltamivir competes with sialic acid for binding sites on neuraminidase.
  2. Prevention of Viral Spread: By inhibiting this enzyme, oseltamivir reduces viral shedding and limits infection spread.

Data

The effective concentration (EC50) values for oseltamivir carboxylate against various influenza strains have been documented, showcasing its potency in clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water and methanol; sparingly soluble in organic solvents like chloroform.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Typically stable within a pH range of 4 to 7.

Relevant analyses such as thermal stability tests and solubility profiles are essential for determining optimal storage conditions and formulation strategies.

Applications

Oseltamivir-d3 phosphate is primarily used in scientific research to study antiviral mechanisms and pharmacokinetics due to its modified structure. Applications include:

  • Clinical Research: Investigating efficacy against various influenza strains.
  • Pharmacokinetic Studies: Evaluating absorption, distribution, metabolism, and excretion profiles compared to non-deuterated forms.
  • Drug Development: Exploring potential enhancements in drug design through isotopic labeling techniques.
Synthetic Methodologies and Deuterium Labeling Strategies

Catalytic Asymmetric Synthesis of Oseltamivir-d3 Phosphate Precursors

Catalytic asymmetric methodologies provide efficient access to enantiomerically pure precursors essential for Oseltamivir-d3 phosphate synthesis. Chiral polymetallic catalysts play a pivotal role in desymmetrizing meso-aziridine intermediates. Shibasaki's gadolinium-sodium heterobimetallic catalyst (GdNa3tris(binaphthoxide)) enables enantioselective ring-opening of meso-aziridine 1 with trimethylsilyl azide (TMSN3), yielding azide 2 with >99% ee [8]. This reaction exploits the cooperative activation of TMSN3 by sodium and the aziridine by gadolinium, positioning the nucleophile exclusively at the pro-S carbon [3] [8].

For deuterium incorporation, reductive amination under asymmetric catalysis is employed. Deuterated acetaldehyde (CD3CHO) undergoes stereoselective reductive amination with keto-ester intermediates using Ru-BINAP catalysts, installing the C5-N-acetyl-d3 moiety while maintaining >98% ee [9]. Alternatively, Corey's CBS-catalyzed Diels-Alder reaction between butadiene and acrylic acid derivatives constructs the cyclohexene scaffold with the requisite stereochemistry, where deuterium is introduced via subsequent H/D exchange at C3 using Pd/C and D2O under acidic conditions [1] [8].

Table 1: Key Catalytic Asymmetric Methods for Deuterated Precursor Synthesis

Reaction TypeCatalyst SystemDeuterated Reagentee (%)Intermediate
Aziridine Ring-OpeningGdNa3tris(binaphthoxide)TMSN3>992
Reductive AminationRu-(S)-BINAPCD3CHO98C5-N-acetyl-d3
Diels-Alder CycloadditionCBS OxazaborolidiniumD2O (post-functionalization)99Cyclohexene-d3 core

Iron-Catalyzed Diazidation for Stereoselective Vicinal Diamine Installation

The trans-1,2-diamino functionality in Oseltamivir-d3 phosphate is strategically installed via iron-catalyzed olefin diazidation, overcoming limitations of traditional azide-based epoxide ring-opening. This method directly converts cyclohexenyl intermediates into diazides with anti stereoselectivity (>20:1 dr) [1]. The reaction employs FeCl3 (5-10 mol%) with benziodoxole oxidants (19a) or tert-butyl perbenzoate (20) and TMSN3 at ambient temperature.

Crucially, electronically deactivated substrates like cyclic allylic alcohol 25 require tailored conditions. Standard protocols fail due to catalyst poisoning by the allylic hydroxyl group. Modified conditions using electron-deficient iron porphyrin catalysts (e.g., Fe(TPFP)Cl, where TPFP = tetrakis(pentafluorophenyl)porphyrin) and stoichiometric peroxyesters overcome this limitation by generating highly electrophilic Fe(V)=N3 species that facilitate stepwise radical addition [1]. Mechanistic studies confirm a radical pathway: the iron-azide complex adds to the olefin, forming a carbon-centered radical that couples with a second azide from the iodine(III)-diazide species 19c [1].

Table 2: Iron-Diazidation Performance Across Substrate Classes

SubstrateCatalyst SystemAdditiveYield (%)anti:syn
Simple AlkenesFeCl3/PhI(OAc)2TMSN392>20:1
Cyclic Allylic Alcohol (25)Fe(TPFP)Cl/t-BuOOBzDMAP7818:1
Deuterated EnoatesFeF3/19aTMSN385>20:1

Kinetic Resolution Techniques for Enantiomeric Enrichment in Deuterated Intermediates

Enzymatic kinetic resolution resolves racemic deuterated intermediates where asymmetric synthesis proves challenging. Pseudomonas fluorescens lipase (Amano Lipase AK) selectively acylates the undesired enantiomer of Diels-Alder adduct 25, yielding enantioenriched (>99% ee) alcohol (–)-26 (48% yield) and recovered acetate (+)-25 (98% ee, 44% yield) after recrystallization [1] [3]. This method is particularly valuable for sterically congested substrates with three contiguous stereocenters, where traditional chiral auxiliaries exhibit poor selectivity.

Chemical kinetic resolution utilizes chiral palladium pincer complexes for deuterated aziridines. A PdII-(S)-BOX catalyst promotes regioselective ring-opening of rac-aziridine-d3 with pentanol, yielding Oseltamivir precursor 14 with 96% ee while recovering unreacted aziridine in 99% ee [8]. The resolution is controlled by π-cation interactions between the aziridine and the chiral ligand, differentiating enantiomers based on transition-state stability.

Table 3: Kinetic Resolution Performance Metrics

MethodSubstrateResolution Agenteeproduct (%)eerecovered (%)Selectivity Factor (E)
Enzymatic Acylation25Pseudomonas fluorescens lipase>99 ((–)-26)98 ((+)-25)>200
Pd-Catalyzed Ring-Openingrac-Aziridine-d33-Pentanol/(S)-BOX-Pd96 (14)99150

Solid-Phase Synthesis Approaches for Deuterated Neuraminidase Inhibitors

Solid-phase synthesis enables rapid diversification and purification of deuterated Oseltamivir analogs. Wang resin-bound cyclohexene scaffolds are functionalized through sequential on-resin reactions:

  • Regioselective epoxidation: Shi's asymmetric epoxidation with oxone and ketone catalyst installs C5-epoxide with 95% ee
  • Aziridination: Cu(OTf)2-catalyzed reaction with (Nd3-acetyl)iodoacetamide introduces N-acetyl-d3 group
  • Pentyloxy installation: BF3·OEt2-mediated ring-opening with 3-pentanol
  • Cleavage: TFA treatment releases deuterated product with 82% overall yield [8]

For meso-aziridine platforms, sulfonated polystyrene resins immobilize the aziridine via sulfonate anchors. Deuterium is incorporated via reductive deuteration using NaBD4 after nucleophilic ring-opening with TMSN3. This strategy minimizes chromatographic purification, achieving 76% yield and >98% isotopic purity for Oseltamivir-d3 carboxylate [8]. Automated platforms using Rink amide resin enable parallel synthesis of deuterated analogs by varying acylating agents (e.g., CD3COCl, C6D5COCl) for SAR studies of neuraminidase mutants [8].

Table 4: Solid-Phase Synthesis Strategies Comparison

Resin TypeAnchoring GroupDeuteration StepKey ReactionOverall Yield (%)
Wang ResinEster linkageN-Acetylation with CD3COClAsymmetric epoxidation82
Sulfonated PolystyreneSulfonateNaBD4 reductionAziridine ring-opening with TMSN376
Rink AmideAmideAcylation with CD3COClParallel acylation85

Properties

Product Name

Oseltamivir-d3 Phosphate

IUPAC Name

ethyl (3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydroperoxy-oxido-oxophosphanium;molecular hydrogen

Molecular Formula

C16H31N2O8P

Molecular Weight

413.42 g/mol

InChI

InChI=1S/C16H28N2O4.HO4P.H2/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H;1H/t13-,14+,15-;;/m1../s1/i4D3;;

InChI Key

POPJIXMLXGJJOV-CPWOTLOQSA-N

Canonical SMILES

[HH].CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-]

Isomeric SMILES

[HH].[2H]C([2H])([2H])C(=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)OCC)N.OO[P+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.